molecular formula C7H5NNaO2S B12310044 CID 66651388

CID 66651388

Cat. No.: B12310044
M. Wt: 190.18 g/mol
InChI Key: LZWKOYCGFPFOFR-UHFFFAOYSA-N
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Description

Sodium 3-cyanobenzenesulfinate is an organic compound with the molecular formula C₇H₄NNaO₂S. It is a sodium salt of 3-cyanobenzenesulfinic acid and is used primarily in research and industrial applications. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-cyanobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.

Industrial Production Methods

In industrial settings, the production of sodium 3-cyanobenzenesulfinate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-cyanobenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-cyanobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-cyanobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfinic group to other molecules, facilitating the formation of sulfonyl derivatives. This reactivity is crucial in various synthetic pathways, including the formation of sulfonamides and sulfones.

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Similar in structure but lacks the cyano group.

    Sodium toluenesulfinate: Contains a methyl group instead of a cyano group.

    Sodium methanesulfinate: A simpler structure with a single carbon atom attached to the sulfinic group.

Uniqueness

Sodium 3-cyanobenzenesulfinate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds where the cyano group plays a crucial role in the desired chemical transformations.

Properties

Molecular Formula

C7H5NNaO2S

Molecular Weight

190.18 g/mol

InChI

InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10);

InChI Key

LZWKOYCGFPFOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)O)C#N.[Na]

Origin of Product

United States

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